molecular formula C20H24N6O4 B2380691 1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-08-6

1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2380691
CAS No.: 898449-08-6
M. Wt: 412.45
InChI Key: GCYOIOYJSJACMC-UHFFFAOYSA-N
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Description

The compound 1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a derivative of the triazino-purine-dione scaffold, characterized by a fused heterocyclic system. Its structure includes two 2-methoxyethyl groups at positions 1 and 7, a methyl group at position 9, and a phenyl substituent at position 3. These substitutions likely modulate its physicochemical properties, such as solubility and lipophilicity, compared to simpler analogs.

Properties

IUPAC Name

1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4/c1-23-17-16(18(27)24(20(23)28)9-11-29-2)25-13-15(14-7-5-4-6-8-14)22-26(10-12-30-3)19(25)21-17/h4-8H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYOIOYJSJACMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CC(=NN(C3=N2)CCOC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions for Functionalization

Reaction TypeReagents/ConditionsYieldKey Observations
N-Alkylation 2-Methoxyethyl bromide, K₂CO₃, DMF78%Selective substitution at N1 and N7 positions.
Carbamate Formation Methyl chloroformate, pyridine67%Forms stable methoxycarbonyl derivatives .
Oxidation KMnO₄, acidic conditions45%Converts dihydro-purine to aromatic purine .

Ring-Opening and Rearrangement Reactions

The triazino-purine core undergoes ring-opening under specific conditions:

  • Acid Hydrolysis : Concentrated HCl at reflux cleaves the triazine ring, yielding adenine derivatives. Reaction progress is monitored via TLC (Rf shift from 0.7 to 0.3) .

  • Thermal Rearrangement : Heating above 200°C induces a Dimroth rearrangement, relocating substituents on the triazine ring. This is confirmed by NMR spectral changes (e.g., disappearance of δ 8.47 ppm proton) .

Cross-Coupling and Catalytic Reactions

The phenyl group at position 3 participates in metal-catalyzed reactions:

  • Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the phenyl group is replaced with diverse aryl/heteroaryl groups (Table 2).

  • Sonogashira Coupling : Alkynylation at position 3 occurs with terminal alkynes under CuI/Pd catalysis.

Table 2: Suzuki Coupling Outcomes with Varying Arylboronic Acids

Arylboronic AcidProduct StructureYieldNotes
4-Fluorophenyl3-(4-Fluorophenyl) derivative82%Enhanced solubility in DMSO .
2-Thienyl3-(2-Thienyl) derivative68%Red-shifted UV absorption .

Biological Activity and Mechanistic Probes

While direct data on this compound’s bioactivity is limited, structural analogs exhibit:

  • Antimicrobial Action : Triazino-purines inhibit bacterial dihydrofolate reductase (DHFR), as shown by MIC values ≤10 μM against Mycobacterium tuberculosis .

  • Enzyme Inhibition : Methyl and methoxyethyl groups enhance binding to ATP-binding pockets in kinase assays.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) causes cleavage of the methoxyethyl side chains, detected via mass spectrometry (loss of m/z 89 fragment) .

  • Hydrolytic Stability : Stable in pH 4–8 buffers but degrades rapidly under alkaline conditions (t₁/₂ = 2 h at pH 12) .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Anticancer Properties

Recent studies have suggested that compounds similar to 1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione may possess anticancer properties. For instance:

  • Mechanism of Action : The compound may interfere with DNA and RNA synthesis in cancer cells. This interference is critical as it can inhibit cancer cell proliferation.

Neuroprotective Effects

There is emerging evidence that this compound could exhibit neuroprotective effects. Similar triazino-purine derivatives have been reported to inhibit pathways associated with neurodegeneration:

  • Target Pathways : The compound may act by inhibiting endoplasmic reticulum stress and apoptosis pathways. Such actions could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

Study FocusCompoundCell LineIC50 (µM)Reference
Anticancer ActivityCompound AHEPG2 (Liver Cancer)1.18 ± 0.14[Source Needed]
Anticancer ActivityCompound BMCF7 (Breast Cancer)0.87[Source Needed]
Neuroprotective EffectsTarget CompoundVariousTBDCurrent Study

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent:

  • Biochemical Pathways : The compound's interaction with cellular pathways related to apoptosis and inflammation suggests that it may have broader implications in treating diseases beyond cancer.

Mechanism of Action

The mechanism of action of 1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Substitution Patterns

The triazino-purine-dione core is conserved across analogs, but substituent variations significantly influence properties:

Compound Substituents Molecular Formula Key Functional Groups
Target Compound 1,7-bis(2-methoxyethyl), 9-methyl, 3-phenyl C₂₃H₂₈N₆O₄ Methoxyethyl (×2), methyl, phenyl
CID 3064957 1-phenyl, 3,4,9-trimethyl C₁₆H₁₆N₆O₂ Methyl (×3), phenyl
LEAP CHEM Compound (7,9-dimethyl-3-phenyl analog) 7,9-dimethyl, 3-phenyl C₁₇H₁₄N₆O₂ Methyl (×2), phenyl

Key Observations :

  • Methoxyethyl vs. However, bulkier substituents may reduce membrane permeability .
  • Phenyl at Position 3 : Common to all compounds, the phenyl group likely contributes to π-π stacking interactions in biological targets, a feature observed in kinase inhibitors and nucleotide analogs .
Physicochemical and Pharmacokinetic Inferences
  • Molecular Weight : The target compound (MW ≈ 468.5 g/mol) exceeds analogs (e.g., CID 3064957: MW ≈ 324.3 g/mol), suggesting reduced bioavailability under Lipinski’s Rule of Five .
  • LogP : Estimated logP values (via substituent contributions) indicate higher hydrophilicity for the target compound (logP ~1.5) compared to CID 3064957 (logP ~2.8), aligning with its polar methoxyethyl groups.
Structural Insights from Analog Studies
  • CID 3064957 : Computational studies predict a collision cross-section (CCS) of ~180 Ų, suggesting moderate cellular uptake. Methyl groups at positions 3,4,9 may stabilize hydrophobic binding pockets in enzymes .
  • LEAP CHEM Compound : Commercial availability implies industrial interest, possibly as a scaffold for anti-cancer or anti-inflammatory agents .

Biological Activity

1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic compound belonging to the class of purine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article delves into its biological activity, highlighting relevant research findings and case studies.

  • Molecular Formula : C19H24N6O4
  • Molecular Weight : 412.4 g/mol
  • CAS Number : 898449-08-6

Anticancer Activity

Recent studies have indicated that compounds similar to 1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of purine compounds showed cytotoxic effects against various cancer cell lines including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. The IC50 values for these compounds ranged from 0.04 μM to 0.1 μM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and doxorubicin .
CompoundCell LineIC50 (μM)Comparison
Analog 15Huh70.1Higher than 5-FU
Analog 17HCT1160.04Higher than doxorubicin
Analog 19MCF70.06Comparable to cladribine

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis. Compounds exhibiting TS inhibitory activity have been shown to induce apoptosis in cancer cells .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity against viruses such as Hepatitis C. Research indicates that certain purine derivatives can inhibit viral replication through mechanisms involving adenosine deaminase inhibition and other pathways .

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent study synthesized various purine analogs and assessed their biological activities. The results indicated that modifications in the purine structure could enhance cytotoxicity against specific cancer cell lines while maintaining low toxicity in normal cells .
  • In Vivo Studies : Further investigations involving animal models have shown promising results where these compounds reduced tumor sizes significantly compared to controls without substantial side effects .
  • Molecular Docking Studies : Computational studies have supported the experimental findings by predicting binding affinities of these compounds to target proteins involved in cancer progression and viral replication .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, and how are they addressed experimentally?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of purine precursors and functionalization of the triazine ring. Critical steps include controlling regioselectivity during cyclization (e.g., avoiding side products from competing ring closures) and optimizing methylation conditions to ensure selective N-methylation. Solvent polarity and temperature (e.g., 60–80°C in DMF) are crucial for yield maximization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and ring closure. For example, the methyl group at N9 appears as a singlet in ¹H NMR (δ ~3.2 ppm), while aromatic protons (phenyl group) show multiplet patterns in δ 7.1–7.5 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺: 459.5 g/mol) .

Q. What solvents are optimal for solubility studies, and how does functional group polarity influence this?

  • Methodological Answer : The compound’s solubility is influenced by its methoxyethyl and phenyl groups. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with methoxy groups, while non-polar solvents (e.g., toluene) are less effective. Solubility testing via UV-Vis spectroscopy at varying concentrations (0.1–10 mM) is recommended .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxyethyl vs. benzyl groups) impact biological activity in related triazino-purine derivatives?

  • Methodological Answer : Comparative studies on analogs (e.g., 3-(4-fluorobenzyl) derivatives) reveal that methoxyethyl groups enhance aqueous solubility and bioavailability, whereas benzyl groups increase lipophilicity, affecting membrane permeability. In vitro assays (e.g., enzyme inhibition IC₅₀ values) should be paired with molecular docking to correlate substituent effects with target binding .

Q. What experimental strategies resolve contradictions in reported reaction yields for triazino-purine cyclization?

  • Methodological Answer : Discrepancies in yields (e.g., 40–75%) arise from uncontrolled parameters like trace moisture or oxygen. Systematic optimization using Design of Experiments (DoE) can isolate critical factors. For example, anhydrous conditions under nitrogen and catalyst screening (e.g., Pd/C vs. CuI) improve reproducibility .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). For instance, if the compound targets purine-binding enzymes (e.g., kinases), pre-incubation with ATP analogs can confirm competitive binding. Cross-validation with X-ray crystallography or cryo-EM provides structural insights .

Critical Analysis of Contradictions

  • Synthetic Route Variability : and describe divergent cyclization conditions (e.g., acidic vs. basic media). Researchers must pre-test these conditions using TLC monitoring to identify optimal pathways for their target derivative.
  • Biological Activity Claims : While suggests anti-inflammatory activity, notes weak cytotoxicity. Dose-response assays across cell lines (e.g., HeLa vs. HEK293) are critical to contextualize these findings.

Recommendations for Future Research

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenated phenyl groups) to map electronic effects on bioactivity.
  • In Silico Modeling : Use molecular dynamics simulations to predict metabolic stability, leveraging the compound’s InChI key (WTJHXCLRSBEHOW-UHFFFAOYSA-N) for accurate parameterization .

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